4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

CAS No.: 1289384-72-0

Cat. No.: VC2947322

Molecular Formula: C12H17ClFNS

Molecular Weight: 261.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289384-72-0 |

|---|---|

| Molecular Formula | C12H17ClFNS |

| Molecular Weight | 261.79 g/mol |

| IUPAC Name | 4-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H16FNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |

| Standard InChI Key | HYVKGFHRWVSQSX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CSC2=CC=C(C=C2)F.Cl |

| Canonical SMILES | C1CNCCC1CSC2=CC=C(C=C2)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

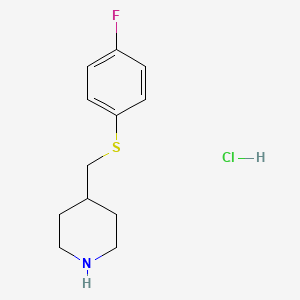

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride features a piperidine ring with a thioether linkage connecting to a 4-fluorophenyl group. The molecular structure consists of several key components:

-

A six-membered piperidine heterocycle containing one nitrogen atom

-

A thioether (sulfur) linkage connecting the piperidine and fluorophenyl groups

-

A 4-fluorophenyl group with fluorine at the para position

The compound is identified in chemical databases with the PubChem CID 60137055, while its parent compound (without the hydrochloride) is designated as CID 60137056 . The structural configuration contributes significantly to its chemical behavior and potential biological activities.

Physical and Chemical Properties

The physical and chemical properties of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C12H17ClFNS |

| Molecular Weight | 261.79 g/mol |

| Physical State | Solid |

| InChI | InChI=1S/C12H16FNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |

| InChIKey | HYVKGFHRWVSQSX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CSC2=CC=C(C=C2)F.Cl |

The hydrochloride salt formation significantly impacts the compound's solubility profile, making it more soluble in aqueous solutions compared to the free base form . This property is particularly important for pharmaceutical applications where water solubility can affect bioavailability.

Related Compounds

Several compounds share structural similarities with 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. Two notable related compounds are:

-

4-(2-Fluorobenzyl)piperidine hydrochloride (CID 46172843): Contains a direct carbon-carbon bond between the piperidine and fluorophenyl groups instead of a thioether linkage, with the fluorine in the ortho position rather than para .

-

4-(4-Fluorophenyl)-4-methylpiperidine (CID 63156485): Features a direct connection between the piperidine and fluorophenyl groups with an additional methyl substituent at the 4-position of the piperidine ring .

The structural variations among these compounds likely result in different pharmacokinetic properties and biological activities, highlighting the importance of specific structural features in determining function.

Synthesis and Production

Synthetic Routes

The synthesis of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride typically involves multiple chemical steps. Common synthetic routes include:

-

Reaction of 4-fluorobenzenethiol with a suitable piperidine derivative containing a reactive leaving group at the 4-position.

-

Nucleophilic substitution reaction between 4-(halomethyl)piperidine and 4-fluorothiophenol under basic conditions to form the thioether linkage.

-

Subsequent treatment with hydrochloric acid to convert the free base to the hydrochloride salt form.

The synthetic strategy often employs protecting groups for the piperidine nitrogen to prevent side reactions, followed by deprotection steps after the formation of the thioether bond.

Production Methods

Large-scale production of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride requires careful optimization of reaction conditions to maximize yield and purity. Key considerations in the manufacturing process include:

-

Temperature control: Reactions are typically conducted under controlled temperature conditions to minimize side products.

-

Solvent selection: Appropriate solvents are chosen based on solubility profiles and reactivity patterns.

-

Purification techniques: Column chromatography, recrystallization, and other purification methods are employed to obtain high-purity material.

-

Quality control: Analytical techniques such as HPLC, NMR, and mass spectrometry are used to verify the structure and purity of the final product.

The production process must adhere to strict quality standards, particularly if the compound is intended for research or pharmaceutical applications.

Pharmacological Profile

Mechanism of Action

-

Interaction with neurotransmitter systems: The compound may interact with systems related to pain modulation and mood regulation, possibly affecting serotonergic, dopaminergic, or opioid pathways.

-

Receptor binding: The piperidine moiety is a common structural feature in many receptor-binding drugs, suggesting potential activity at specific receptor sites.

-

Enzyme inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism or other biological processes.

These proposed mechanisms remain speculative and require further investigation through targeted pharmacological studies.

Biological Activities

Research indicates that 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride may exhibit several biological activities of potential therapeutic interest:

-

Analgesic properties: Structural similarity to compounds with pain-relieving effects suggests potential application in pain management.

-

Psychoactive effects: The compound may influence central nervous system function, possibly affecting mood, cognition, or behavior.

-

Antiproliferative activity: Preliminary research suggests potential inhibitory effects on cell proliferation.

-

Antimicrobial properties: Some studies indicate possible activity against certain microorganisms.

It is important to note that these activities require further validation through rigorous experimental studies, as current evidence remains preliminary.

Research Applications

Current Research

Current research on 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride focuses primarily on:

-

Structure-activity relationship studies: Investigating how structural modifications affect biological activity.

-

Pharmacological screening: Testing the compound in various biological assays to identify potential therapeutic applications.

-

Binding affinity studies: Examining interactions with specific molecular targets, including receptors and enzymes.

-

Medicinal chemistry applications: Using the compound as a scaffold for developing novel therapeutic agents.

Research in these areas is ongoing, with new findings expected to further clarify the compound's properties and potential applications.

Comparative Analysis

The following table presents a comparative analysis of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride with structurally related compounds:

| Property | 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride | 4-(2-Fluorobenzyl)piperidine hydrochloride | 4-(4-Fluorophenyl)-4-methylpiperidine |

|---|---|---|---|

| Molecular Formula | C12H17ClFNS | C12H17ClFN | C12H16FN |

| Molecular Weight | 261.79 g/mol | 229.72 g/mol | 193.26 g/mol |

| Key Structural Feature | Thioether linkage with para-fluorophenyl | Direct benzyl linkage with ortho-fluorophenyl | Direct linkage with para-fluorophenyl and methyl at 4-position |

| CID | 60137055 | 46172843 | 63156485 |

| Bond Type | C-S-C | C-C | C-C |

| Fluorine Position | Para | Ortho | Para |

This comparison illustrates how subtle structural differences may impact the physical, chemical, and biological properties of these related compounds, emphasizing the importance of specific structural features in determining function.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume